molecular formula C8H2O6 B14376220 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone CAS No. 90267-84-8

2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone

Cat. No.: B14376220
CAS No.: 90267-84-8
M. Wt: 194.10 g/mol
InChI Key: AVTQWVCMZWXWAC-UHFFFAOYSA-N
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Description

2,5-Dihydroxybicyclo[420]octa-1,5-diene-3,4,7,8-tetrone is a complex organic compound with a unique bicyclic structure This compound is characterized by its two hydroxyl groups and four ketone groups, making it a highly reactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone typically involves multi-step organic reactions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This process involves a head-to-tail homocoupling of the terminal alkyne followed by a zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions in a controlled environment would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form additional ketone groups.

    Reduction: The ketone groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield additional diketone compounds, while reduction reactions can produce polyhydroxy derivatives.

Scientific Research Applications

2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.

    Biology: The compound’s reactivity makes it a useful probe in studying enzyme mechanisms and metabolic pathways.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, it may interact with enzymes and other proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone is unique due to its combination of hydroxyl and ketone groups within a bicyclic framework. This unique structure imparts distinct reactivity and makes it a valuable compound in various fields of research.

Properties

CAS No.

90267-84-8

Molecular Formula

C8H2O6

Molecular Weight

194.10 g/mol

IUPAC Name

7,8-dihydroxybicyclo[4.2.0]octa-1(6),7-diene-2,3,4,5-tetrone

InChI

InChI=1S/C8H2O6/c9-3-1-2(4(3)10)6(12)8(14)7(13)5(1)11/h9-10H

InChI Key

AVTQWVCMZWXWAC-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C1O)O)C(=O)C(=O)C(=O)C2=O

Origin of Product

United States

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